2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid
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Overview
Description
2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid is a fluorinated aromatic compound with significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 2-amino-6-fluorobenzoic acid, using difluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-difluorobenzoic acid
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-6-fluorobenzoic acid
Uniqueness
2-Amino-4-(difluoromethyl)-6-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and material science .
Properties
IUPAC Name |
2-amino-4-(difluoromethyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-4-1-3(7(10)11)2-5(12)6(4)8(13)14/h1-2,7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMXNMKUFYCSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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